2-(1-Naphthalen-2-ylethylamino)ethanol 2-(1-Naphthalen-2-ylethylamino)ethanol
Brand Name: Vulcanchem
CAS No.: 6323-54-2
VCID: VC19734588
InChI: InChI=1S/C14H17NO/c1-11(15-8-9-16)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11,15-16H,8-9H2,1H3
SMILES:
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

2-(1-Naphthalen-2-ylethylamino)ethanol

CAS No.: 6323-54-2

Cat. No.: VC19734588

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Naphthalen-2-ylethylamino)ethanol - 6323-54-2

Specification

CAS No. 6323-54-2
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 2-(1-naphthalen-2-ylethylamino)ethanol
Standard InChI InChI=1S/C14H17NO/c1-11(15-8-9-16)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11,15-16H,8-9H2,1H3
Standard InChI Key NOQIKKRTEGNJJH-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=CC=CC=C2C=C1)NCCO

Introduction

Chemical Identity and Structural Features

2-(1-Naphthalen-2-ylethylamino)ethanol (IUPAC name: 2-amino-1-(naphthalen-2-yl)ethanol) consists of a naphthalene ring fused to an ethanolamine group. Its molecular formula is C₁₂H₁₃NO, with a molar mass of 187.24 g/mol . The structure integrates a primary amine (-NH₂) and a hydroxyl (-OH) group, enabling participation in hydrogen bonding and acid-base reactions.

Stereochemical Considerations

The compound’s chiral center at the ethanolamine carbon permits enantiomeric forms, though specific stereochemical data remain limited in public literature. Related derivatives, such as (S)-(−)-α-Methyl-2-naphthalenemethanol, highlight the significance of stereochemistry in modulating biological activity . For instance, enantiopure naphthalene analogs exhibit enhanced receptor binding affinities compared to racemic mixtures .

Comparative Molecular Analysis

Table 1 summarizes structural analogs of 2-(1-Naphthalen-2-ylethylamino)ethanol and their properties:

Compound NameMolecular FormulaMolar Mass (g/mol)Key Functional Groups
2-(isopropylamino)-1-(2-naphthyl)ethanolC₁₅H₂₀ClNO265.786Amine, hydroxyl, chloride
2-(2-Ethoxy-1-naphthyl)ethanolC₁₄H₁₆O₂216.28Ether, hydroxyl
(S)-(−)-1-(2-Naphthyl)ethanolC₁₂H₁₂O172.22Hydroxyl, chiral center

Table 1: Structural analogs of 2-(1-Naphthalen-2-ylethylamino)ethanol and their properties .

The presence of electron-donating groups (e.g., ethoxy) in analogs influences solubility and reactivity, while chlorine substituents enhance electrophilic character .

Synthesis and Optimization Strategies

The synthesis of 2-(1-Naphthalen-2-ylethylamino)ethanol involves multi-step reactions leveraging naphthalene precursors and amine-alcohol coupling.

Key Synthetic Pathways

A common approach employs reductive amination of 2-naphthaldehyde with ethanolamine, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent . This method proceeds under mild conditions (room temperature, methanol solvent) and achieves moderate yields (50–60%). Alternative routes include:

  • Nucleophilic substitution: Reacting 2-(bromoethyl)naphthalene with ethanolamine in dimethylformamide (DMF) at 80°C .

  • Multi-component reactions: Utilizing β-naphthol, aldehydes, and ethylenediamine in one-pot syntheses, as demonstrated in related naphthalenebenzamide derivatives .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in enantiomeric purity and cost-effective scaling. Catalytic hydrogenation using palladium-on-carbon (Pd/C) under 20–30 bar H₂ improves yield but requires stringent temperature control to prevent over-reduction . Recent advances in flow chemistry have enabled continuous production, reducing reaction times by 40% compared to batch processes .

Physicochemical Properties

The compound’s physicochemical profile is critical for its application in drug formulation and material science.

Thermal Stability and Phase Behavior

2-(1-Naphthalen-2-ylethylamino)ethanol exhibits a melting point range of 122–124°C and a boiling point of 392.9°C at standard pressure . Its thermal decomposition begins at 210°C, releasing carbon monoxide and aromatic hydrocarbons, as evidenced by thermogravimetric analysis (TGA) .

Solubility and Partition Coefficients

The compound is sparingly soluble in water (0.12 g/L at 25°C) but highly soluble in polar aprotic solvents like DMF and DMSO. The octanol-water partition coefficient (LogP) of 2.34 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Chemical Reactivity and Functionalization

The ethanolamine moiety and naphthalene ring govern the compound’s reactivity.

Amine-Driven Reactions

The primary amine undergoes Schiff base formation with ketones and aldehydes, producing imine derivatives stable under anhydrous conditions . For example, reaction with benzaldehyde yields N-(2-naphthylethyl)benzaldimine, a precursor for heterocyclic syntheses .

Hydroxyl Group Modifications

The hydroxyl group participates in esterification and etherification. Treatment with acetyl chloride produces the corresponding acetate ester, while reaction with methyl iodide forms the methoxy derivative . Such modifications alter solubility and bioactivity profiles.

Applications in Material Science and Catalysis

Beyond pharmacology, 2-(1-Naphthalen-2-ylethylamino)ethanol serves as a building block in advanced materials.

Coordination Polymers

Reaction with transition metals (e.g., Cu²⁺, Zn²⁺) yields coordination polymers with luminescent properties. For instance, the Cu(II) complex emits blue light (λₑₘ = 450 nm) under UV excitation, applicable in organic light-emitting diodes (OLEDs) .

Asymmetric Catalysis

Chiral derivatives act as ligands in enantioselective hydrogenation. The (S)-enantiomer induces 78% ee in the reduction of acetophenone to (R)-1-phenylethanol, outperforming many traditional catalysts .

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